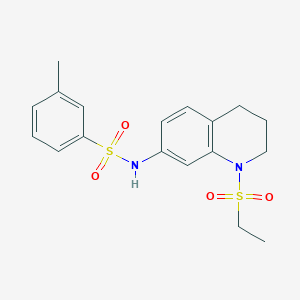
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring is substituted with an ethylsulfonyl group and a 3-methylbenzenesulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the introduction of the ethylsulfonyl and 3-methylbenzenesulfonamide groups. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline ring, ethylsulfonyl group, and 3-methylbenzenesulfonamide group would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might participate in reactions involving nucleophilic attack on the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of polar groups like sulfonamide might increase its solubility in polar solvents .科学的研究の応用
Cancer Research
Sulfonamide derivatives have been synthesized and evaluated for their anti-cancer properties. These compounds, including variations of tetrahydroquinoline sulfonamides, exhibit pro-apoptotic effects by activating signaling pathways such as p38/ERK phosphorylation in cancer cells, significantly reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes (Cumaoğlu et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Isoquinolinesulfonamides, including those structurally related to the compound , act as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These inhibitory actions have significant implications for therapeutic applications, including treatments for Alzheimer’s disease, as these enzymes play critical roles in various disease pathways (Hidaka et al., 1984).
Antimicrobial and Antifungal Activities
Novel sulfonamide derivatives have demonstrated considerable antimicrobial and antifungal activities. This is illustrated by the synthesis and evaluation of various compounds for their activity against a range of bacterial and fungal strains, showcasing the potential of sulfonamide derivatives in developing new antimicrobial agents (Vanparia et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-25(21,22)20-11-5-7-15-9-10-16(13-18(15)20)19-26(23,24)17-8-4-6-14(2)12-17/h4,6,8-10,12-13,19H,3,5,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVDKPVWCTVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

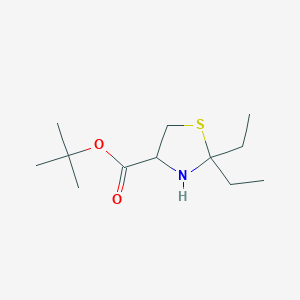
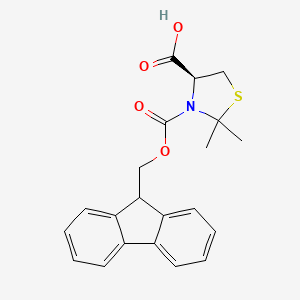
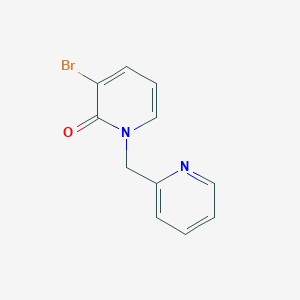
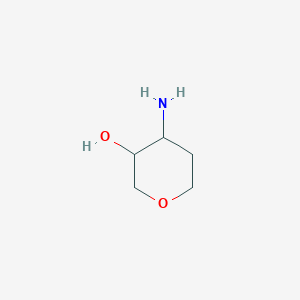
![2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2939089.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile](/img/structure/B2939092.png)
![5-chloro-1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2939094.png)
![3,6-Dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2939095.png)
![2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2939096.png)
![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2939102.png)
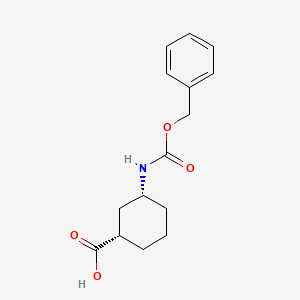
![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2939106.png)